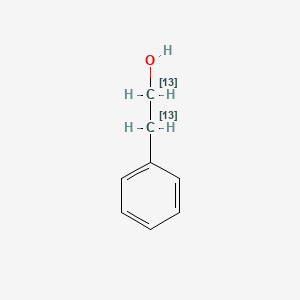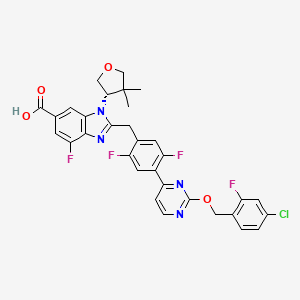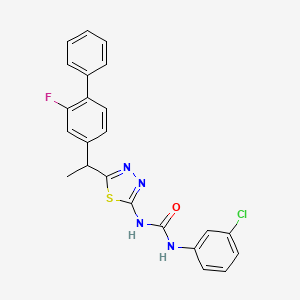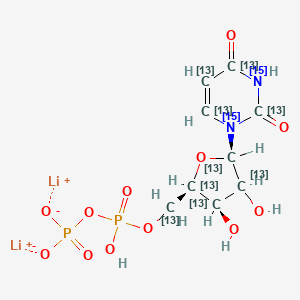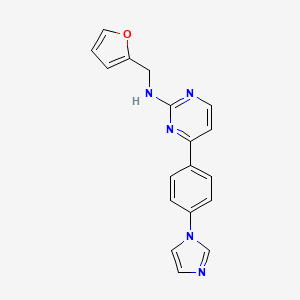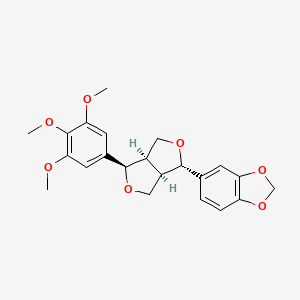
Epiaschantin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epiaschantin is a naturally occurring lignan, a type of phenylpropanoid, found in various plant species, including the Magnolia flos. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties . The compound has a molecular formula of C22H24O7 and a molecular weight of 400.42 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Epiaschantin can be synthesized through chemical synthesis or extracted from natural plant sources. The chemical synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the Magnolia flos. The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps to obtain the pure compound .
化学反応の分析
Types of Reactions: Epiaschantin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve specific temperatures, pH levels, and solvent systems to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms with different properties .
科学的研究の応用
Epiaschantin has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a synthetic intermediate for the development of biologically active molecules . In biology and medicine, this compound is studied for its potential therapeutic effects, including its anticancer, antioxidant, and anti-inflammatory properties . Additionally, it is used in the development of natural drugs and as a research tool to study various biological processes .
作用機序
The mechanism of action of Epiaschantin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation . For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression .
類似化合物との比較
Epiaschantin is structurally similar to other lignans, such as eudesmin, magnolin, and lirioresinol-B dimethylether . it is unique in its specific biological activities and therapeutic potential. Unlike some of its counterparts, this compound has shown significant antiproliferative activity against cancer cells, making it a promising candidate for anticancer drug development .
List of Similar Compounds:- Eudesmin
- Magnolin
- Lirioresinol-B dimethylether
特性
分子式 |
C22H24O7 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
5-[(3S,3aR,6R,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 |
InChIキー |
ONDWGDNAFRAXCN-YJPXFSGGSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


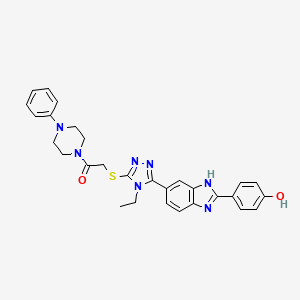
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
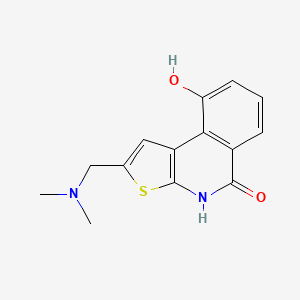
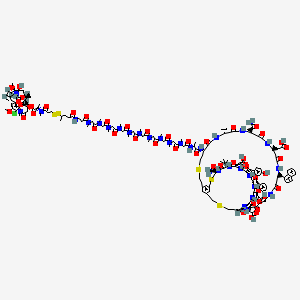

![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
